2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
Description
Chemical Structure: The compound features a benzo[d]imidazole core substituted with a 5-methyl group and an azetidine ring attached at position 2. The azetidine ring is further substituted with a 3-chlorobenzyl group. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications .
For example, benzoimidazole derivatives are often synthesized via cyclization of o-phenylenediamine intermediates with carbonyl-containing reagents under acidic conditions . The azetidine ring may be introduced via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3.C2H2O4/c1-12-5-6-16-17(7-12)21-18(20-16)14-10-22(11-14)9-13-3-2-4-15(19)8-13;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVBKQONHPWYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Benzimidazole moiety : A fused aromatic system known for its biological activity, particularly in medicinal chemistry.
The molecular formula for this compound is with a molecular weight of approximately 377.84 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.
Case Study:
A study conducted by Farrokhpour et al. (2015) demonstrated that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. The tested compound showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of tubulin polymerization |
| A549 (Lung) | 4.8 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Research indicates that the presence of the chlorobenzyl group enhances the antimicrobial efficacy.
Case Study:
In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Induction of Apoptosis : Evidence suggests that the compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Membrane Disruption : The lipophilic nature of the azetidine ring may facilitate membrane penetration, leading to bacterial cell lysis.
Comparison with Similar Compounds
Research Findings and Data Tables
Antimicrobial Activity Comparison
Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|---|
| 5a | 305.76 | >250 (decomposes) | Low in H2O | |
| 3ab | 352.2 | 180–181 | Moderate | |
| Target | ~435.8 | >250 (estimated) | High (oxalate salt) | — |
Preparation Methods
Cyclocondensation of 4-Methyl-1,2-Diaminobenzene
The 5-methyl-1H-benzo[d]imidazole scaffold is synthesized via acid-catalyzed cyclocondensation of 4-methyl-1,2-diaminobenzene with formic acid or triethyl orthoformate. Optimized conditions (reflux in 4N HCl, 12 h) yield the unsubstituted benzimidazole core with >90% purity. Introducing substituents at the 2-position necessitates alternative carbonyl reagents:
Table 1: Carbonyl Reagents for 2-Substituted Benzimidazoles
| Reagent | Substituent at C2 | Yield (%) | Reference |
|---|---|---|---|
| Chloroacetic acid | Chloromethyl | 68 | |
| Glyoxylic acid | Hydroxymethyl | 72 | |
| Nitroacetic acid | Nitromethyl | 55 |
For the target compound, 2-chloro-5-methyl-1H-benzo[d]imidazole is synthesized using chloroacetic acid under Dean-Stark conditions (toluene, 110°C, 8 h), achieving 78% yield after recrystallization from ethanol.
Preparation of the Azetidine Moiety
Mitsunobu Reaction for Azetidin-3-Ol Synthesis
The azetidine ring is constructed via Mitsunobu reaction between (R)-1,3-butanediol and tert-butyl carbamate under nitrogen atmosphere. Key parameters include:
- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (TPP, 1.5 eq)
- Solvent : Anhydrous THF, 0°C to room temperature, 24 h
- Yield : 89% of tert-butyl (azetidin-3-yl)carbamate
Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) furnishes azetidin-3-amine hydrochloride (94% yield).
N-Alkylation with 3-Chlorobenzyl Chloride
Azetidin-3-amine is alkylated using 3-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in acetonitrile:
- Molar Ratio : 1:1.2 (azetidine:benzyl chloride)
- Temperature : 60°C, 12 h
- Yield : 82% of 1-(3-chlorobenzyl)azetidin-3-amine
Coupling Strategies for Benzimidazole-Azetidine Conjugation
Nucleophilic Aromatic Substitution
2-Chloro-5-methyl-1H-benzo[d]imidazole reacts with 1-(3-chlorobenzyl)azetidin-3-amine in dimethylacetamide (DMAC) at 120°C for 24 h:
$$
\text{C}7\text{H}5\text{ClN}2 + \text{C}{10}\text{H}{12}\text{ClN}3 \rightarrow \text{C}{17}\text{H}{16}\text{Cl}2\text{N}4 + \text{HCl}
$$
Optimization Data :
- Base : Cs₂CO₃ (2.5 eq) improves yield to 76%
- Catalyst : CuI (10 mol%) reduces reaction time to 8 h
Palladium-Catalyzed C-N Coupling
Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos enables coupling under milder conditions:
- Solvent : 1,4-Dioxane, 100°C
- Yield : 84% with 99% purity (HPLC)
Salt Formation: Oxalate Preparation
The free base (2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole) is dissolved in hot ethanol (60°C) and treated with oxalic acid dihydrate (1.05 eq). Crystallization at 4°C for 12 h yields the oxalate salt (mp 214–216°C, 91% yield).
Critical Parameters :
- Stoichiometry : Excess oxalic acid induces di-salt formation
- Solvent Polarity : Ethanol > acetone > ethyl acetate (optimal crystal habit)
Analytical Characterization
Spectroscopic Validation
X-ray Diffraction
Single-crystal X-ray analysis confirms the oxalate counterion’s bidentate coordination to the protonated benzimidazole nitrogen.
Q & A
Q. Optimization Tips :
- Temperature Control : Elevated temperatures (80–100°C) improve azetidine substitution efficiency but may require inert atmospheres to avoid side reactions .
- Solvent Selection : DMF enhances solubility of intermediates, while ethanol aids in final crystallization .
- Yield Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry (e.g., 1.2–1.5 equivalents of 3-chlorobenzyl chloride) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole), azetidine CH (δ 3.5–4.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- C NMR : Confirm carbonyl (δ 160–170 ppm for oxalate) and quaternary carbons in the azetidine ring (δ 50–60 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (e.g., ±0.3% deviation) .
- IR Spectroscopy : Detect N-H stretches (~3200 cm) and C=O bonds (~1700 cm) .
Q. Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; target >95% purity .
- Melting Point : Sharp melting points (>300°C for similar benzimidazoles) indicate crystalline purity .
Advanced: How can density functional theory (DFT) calculations guide the prediction of electronic and steric properties?
Methodological Answer:
DFT studies (e.g., B3LYP/6-31G*) provide insights into:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient benzimidazole N-atoms) for reaction site prediction .
- Conformational Stability : Compare optimized geometries (e.g., azetidine ring puckering) with crystallographic data to validate synthetic routes .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE <4 eV suggests potential bioactivity) .
Q. Workflow :
Optimize structure using Gaussian or ORCA.
Compare vibrational frequencies (IR) and NMR chemical shifts with experimental data .
Use docking simulations (AutoDock Vina) to predict binding modes with biological targets .
Advanced: How should researchers resolve contradictions in NMR data during structural elucidation?
Methodological Answer:
Common issues and solutions include:
- Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments. For example, NOESY can confirm spatial proximity between azetidine and benzyl groups .
- Tautomerism : Variable-temperature NMR (e.g., 25–60°C in DMSO-d) distinguishes tautomeric forms by observing dynamic exchange peaks .
- Impurity Peaks : Compare with synthesized intermediates or use preparative HPLC to isolate pure fractions .
Case Study : In benzimidazoles, tautomeric shifts (e.g., N-H vs. N-alkyl) can cause δ 11–12 ppm variability. Confirm via deuterium exchange experiments .
Advanced: What strategies improve yield in multi-step syntheses, particularly for azetidine-benzimidazole hybrids?
Methodological Answer:
Key strategies derived from analogous compounds:
- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc) after each step reduces carryover impurities .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to prevent undesired alkylation .
- Catalysis : Pd/C or CuI for coupling reactions (e.g., Sonogashira for alkynyl intermediates) improves efficiency .
Q. Yield Data from Analogous Syntheses :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzimidazole formation | HCl/EtOH, reflux, 12h | 80–85% | |
| Azetidine alkylation | KCO, DMF, 80°C, 8h | 70–75% | |
| Oxalate salt formation | Oxalic acid, EtOH, RT, 4h | 90–95% |
Advanced: How do substitution patterns (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl) influence biological activity?
Methodological Answer:
- Steric Effects : Bulky 3-chlorobenzyl groups may hinder target binding compared to smaller substituents (e.g., 4-fluoro), as shown in docking studies .
- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .
- Bioavailability : LogP calculations (ClogP ~3.5 for 3-chlorobenzyl vs. ~2.8 for 4-fluoro) suggest higher lipophilicity improves membrane permeability .
Q. SAR Recommendations :
- Synthesize analogs with varied substituents (e.g., methoxy, nitro) and assay against target enzymes (e.g., kinases) .
- Use QSAR models to correlate substituent Hammett constants (σ) with IC values .
Advanced: What crystallographic methods (e.g., SHELX) are recommended for resolving complex structures?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small molecules; collect >95% completeness to 0.8 Å resolution .
- Structure Solution :
- Validation : Check R <5% and CCDC deposition (e.g., CCDC 1538327 for similar benzimidazoles) .
Case Study : For azetidine rings, enforce geometric restraints (bond lengths ~1.47 Å, angles ~88°) to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
